molecular formula C19H17NO7 B3439529 ETHYL 5-{[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE

ETHYL 5-{[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE

Cat. No.: B3439529
M. Wt: 371.3 g/mol
InChI Key: XWOSUPBHBHBYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-{[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE: is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system, a furan ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with an ester in the presence of a strong acid catalyst.

    Introduction of the Formamido Group: The formamido group can be introduced through a formylation reaction, where the chromen derivative is reacted with formamide under acidic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Esterification: The final step involves the esterification of the furan derivative with ethanol in the presence of an acid catalyst to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols or amines, substitution may yield various substituted derivatives, and hydrolysis may yield carboxylic acids and alcohols.

Scientific Research Applications

ETHYL 5-{[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s chromen and furan rings make it suitable for the development of novel materials with unique optical and electronic properties.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological processes, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

ETHYL 5-{[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE can be compared with other similar compounds, such as:

    Coumarin Derivatives: Similar to chromen derivatives, coumarin derivatives have a benzopyrone structure and exhibit various biological activities.

    Furan Derivatives: Furan derivatives are known for their aromaticity and reactivity, making them useful in organic synthesis and medicinal chemistry.

    Chromone Derivatives: Chromone derivatives have a similar structure to chromen derivatives and are known for their anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its combination of chromen, furan, and ethyl ester groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[[(6-methoxy-2-oxochromene-3-carbonyl)amino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7/c1-3-25-19(23)16-7-5-13(26-16)10-20-17(21)14-9-11-8-12(24-2)4-6-15(11)27-18(14)22/h4-9H,3,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOSUPBHBHBYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-{[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-{[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE
Reactant of Route 3
ETHYL 5-{[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-{[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-{[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-{[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.